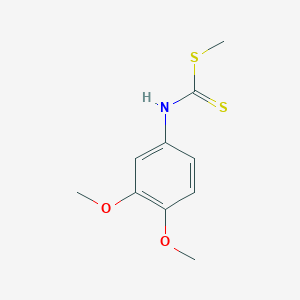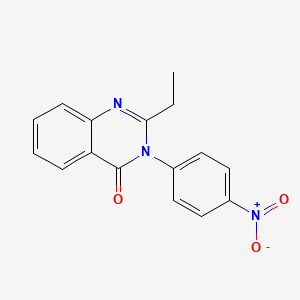
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide, also known as ET-2, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, which make it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. This compound has been found to activate the protein kinase C (PKC) pathway, which is involved in a variety of cellular processes including cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has also been found to have anti-inflammatory and anti-oxidant properties. These properties may make this compound a promising candidate for the treatment of a variety of diseases and conditions.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, this compound has been found to have a relatively low toxicity, which makes it a safer alternative to other compounds that are commonly used in scientific research.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target the effects of this compound. Additionally, the effects of this compound may vary depending on the specific cell type or tissue that is being studied.
Future Directions
There are several potential future directions for research involving N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide. One area of research that may be promising is the study of this compound's effects on other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify other signaling pathways that may be involved in its effects. Finally, the development of new synthetic compounds that are based on the structure of this compound may lead to the discovery of even more promising candidates for scientific research.
Synthesis Methods
The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide involves the reaction of 5-ethyl-4-phenylthiazole-2-amine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to yield pure this compound.
Scientific Research Applications
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide has been studied for its potential use in a variety of scientific research applications. One area of research where this compound has shown promise is in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been found to have neuroprotective effects, which may help to prevent the progression of these diseases.
properties
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-2-17-19(16-11-7-4-8-12-16)22-20(24-17)21-18(23)14-13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXBFJIGDXQOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 5-{[3-(5-methyl-2-furyl)acryloyl]amino}isophthalate](/img/structure/B5694524.png)






![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5694590.png)
![1'-ethyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694604.png)
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)butanamide](/img/structure/B5694617.png)

![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B5694629.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5694634.png)
